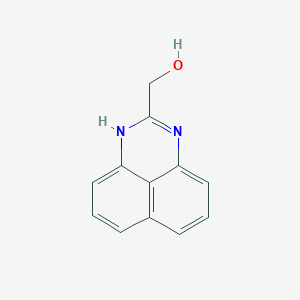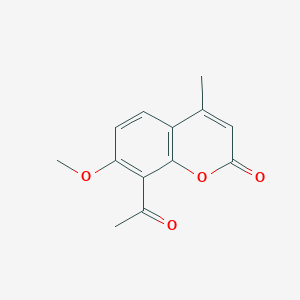
8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. It has a wide range of applications in the field of scientific research due to its unique chemical properties. In
作用機序
The mechanism of action of 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Coumarin has been shown to inhibit the activity of coagulation factors, which makes it useful as an anticoagulant. It also has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Coumarin has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It also has antitumor properties, which may be due to its ability to inhibit the growth of cancer cells. Coumarin has also been shown to have antimicrobial properties, which may make it useful in the treatment of infectious diseases.
実験室実験の利点と制限
Coumarin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a wide range of applications, making it useful in many different types of experiments. However, 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one. One area of research is the development of new drugs based on this compound. Coumarin has been shown to have a range of therapeutic properties, and there is potential for the development of new drugs based on these properties. Another area of research is the study of this compound’s effects on the immune system. Coumarin has been shown to have immunomodulatory properties, and there is potential for the development of new drugs for the treatment of autoimmune diseases based on these properties. Finally, there is potential for the use of this compound in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Conclusion:
In conclusion, this compound is a naturally occurring compound with a wide range of applications in the field of scientific research. It has been extensively studied for its anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Coumarin has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs, the study of its effects on the immune system, and the use of this compound in the development of new materials.
合成法
Coumarin can be synthesized by several methods, including Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation method is the most common method used for the synthesis of 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one. It involves the reaction between phenols and β-ketoesters in the presence of a catalyst such as sulfuric acid.
科学的研究の応用
Coumarin has a wide range of applications in the field of scientific research. It has been extensively studied for its anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Coumarin has also been used in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
8-acetyl-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7-6-11(15)17-13-9(7)4-5-10(16-3)12(13)8(2)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIAQYPADPJMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358619 |
Source


|
| Record name | 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66262-40-6 |
Source


|
| Record name | 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

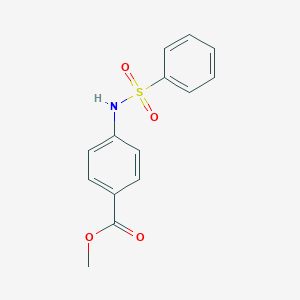
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)

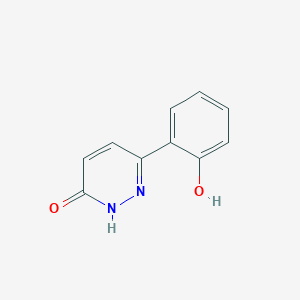

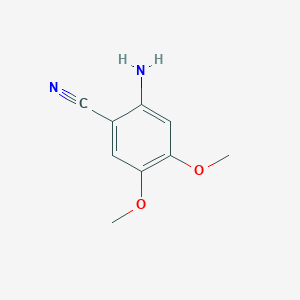
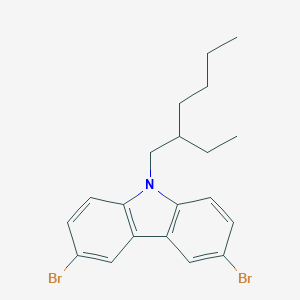
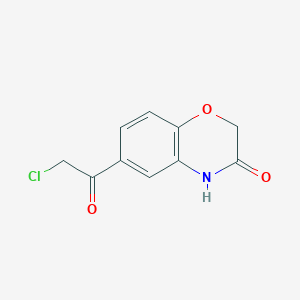
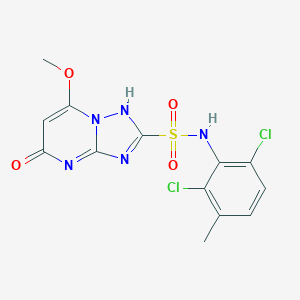
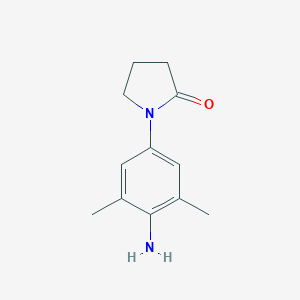

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
